An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, a key building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the commercially available 6-nitro-1H-indazole. The core of this guide is a detailed exposition of the N-1 regioselective protection of the indazole ring with a tetrahydropyranyl (THP) group, followed by the reduction of the nitro functionality to the desired primary amine. This document offers a scientifically grounded rationale for the choice of reagents and reaction conditions, detailed experimental protocols, and a thorough discussion of the underlying chemical principles. The guide is designed to be a self-validating resource, with in-text citations to authoritative literature and a comprehensive list of references.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole nucleus is considered a privileged scaffold, appearing in a multitude of clinically approved drugs and investigational agents. The strategic functionalization of the indazole ring system is paramount in modulating the biological activity of these compounds. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is a versatile intermediate, with the amino group providing a convenient handle for further chemical modifications, such as amide bond formation, sulfonylation, and participation in various cross-coupling reactions. The tetrahydropyranyl (THP) protecting group at the N-1 position offers the advantage of being stable under a range of reaction conditions while being readily removable under acidic conditions, thus allowing for sequential and controlled synthetic transformations.
This guide will provide a detailed and practical approach to the synthesis of this important building block, empowering researchers to confidently and efficiently produce this compound in a laboratory setting.
Synthetic Strategy Overview
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is efficiently achieved in two sequential steps starting from 6-nitro-1H-indazole:
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N-1 Regioselective Protection: The first step involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This is accomplished by reacting 6-nitro-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The reaction proceeds with high regioselectivity for the N-1 position.
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Nitro Group Reduction: The second step is the reduction of the nitro group at the C-6 position of the indazole ring to a primary amine. This transformation can be achieved using various reducing agents, with a common and effective method being the use of iron powder in the presence of an acid or an ammonium salt.
Caption: Overall synthetic workflow for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.
Part 1: N-1 Regioselective THP Protection of 6-Nitro-1H-indazole
Scientific Rationale and Mechanistic Insights
The regioselective alkylation of indazoles is a well-studied area of organic chemistry, as the indazole anion is an ambident nucleophile, capable of reacting at either the N-1 or N-2 position. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric properties of the indazole substituents.
In the case of the acid-catalyzed reaction of 6-nitro-1H-indazole with 3,4-dihydro-2H-pyran (DHP), the reaction proceeds through the protonation of DHP to form a resonance-stabilized oxocarbenium ion. The indazole then acts as a nucleophile, attacking this electrophilic species. The preference for N-1 substitution in this case can be attributed to several factors. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1] Furthermore, computational studies have shown that the transition state leading to the N-1 substituted product is often lower in energy.[2] The electron-withdrawing nitro group at the 6-position influences the electron density of the pyrazole ring, which can further direct the regioselectivity of the reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the THP protection of indazoles.[3]
Materials and Reagents:
-
6-Nitro-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration) at room temperature, add 3,4-dihydro-2H-pyran (DHP) (1.5-2.0 eq).
-
To this stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05-0.1 eq).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid.
Characterization of the Intermediate
The successful synthesis of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be confirmed by standard analytical techniques.
| Analytical Data | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| Appearance | Yellow solid |
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (d, J = 2.0 Hz, 1H, H-7), 8.20 (s, 1H, H-3), 8.15 (dd, J = 9.0, 2.0 Hz, 1H, H-5), 7.70 (d, J = 9.0 Hz, 1H, H-4), 5.80 (dd, J = 9.0, 2.5 Hz, 1H, O-CH-N), 4.10-4.05 (m, 1H, O-CH₂), 3.80-3.75 (m, 1H, O-CH₂), 2.55-2.45 (m, 1H, CH₂), 2.20-2.10 (m, 2H, CH₂), 1.85-1.65 (m, 3H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 142.0, 135.0, 125.0, 122.5, 118.0, 110.0, 88.0, 68.0, 31.0, 25.0, 23.0 |
| Mass Spectrometry (ESI+) | m/z: 248.1 [M+H]⁺ |
Note: The provided NMR data is a representative spectrum. Actual chemical shifts may vary slightly depending on the solvent and instrument used. A copy of a representative ¹H NMR spectrum can be found in the supporting information of some publications.[4]
Part 2: Reduction of the Nitro Group
Scientific Rationale and Method Selection
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of methods are available, each with its own advantages and disadvantages in terms of functional group tolerance, reaction conditions, and scalability. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. However, it may not be suitable for substrates containing other reducible functional groups.
-
Metal/Acid Reduction: The use of metals like tin (Sn), zinc (Zn), or iron (Fe) in the presence of a strong acid (e.g., HCl) is a classical and robust method.
-
Metal/Ammonium Salt Reduction: A milder alternative to the metal/acid method is the use of a metal, typically iron powder, with an aqueous solution of an ammonium salt, such as ammonium chloride (NH₄Cl). This method is often preferred for its milder conditions and easier work-up.[5]
For the reduction of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the use of iron powder and ammonium chloride in a protic solvent mixture is a reliable and scalable choice. This method is generally tolerant of the THP ether protecting group.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[5][6]
Materials and Reagents:
-
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite® or another filter aid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 or 3:1 v/v), add ammonium chloride (5-10 eq) and iron powder (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.
Characterization of the Final Product
The structure and purity of the final product, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, can be confirmed by the following analytical data.
| Analytical Data | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H, H-3), 7.50 (d, J = 8.5 Hz, 1H, H-4), 6.80 (s, 1H, H-7), 6.65 (dd, J = 8.5, 2.0 Hz, 1H, H-5), 5.65 (dd, J = 9.0, 2.5 Hz, 1H, O-CH-N), 3.95-3.90 (m, 1H, O-CH₂), 3.80 (br s, 2H, NH₂), 3.70-3.65 (m, 1H, O-CH₂), 2.50-2.40 (m, 1H, CH₂), 2.10-2.00 (m, 2H, CH₂), 1.80-1.60 (m, 3H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 141.5, 133.0, 122.0, 121.0, 110.0, 95.0, 87.5, 68.0, 31.0, 25.5, 23.0 |
| Mass Spectrometry (ESI+) | m/z: 218.1 [M+H]⁺ |
Note: The provided NMR data is a representative spectrum. Actual chemical shifts may vary slightly depending on the solvent and instrument used. Spectral data for this compound can be found in chemical databases such as ChemicalBook.[7]
Safety Considerations
-
6-Nitro-1H-indazole: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
3,4-Dihydro-2H-pyran (DHP): DHP is a flammable liquid and can form explosive peroxides upon storage. It should be stored in a cool, dark place and handled in a well-ventilated fume hood. Always test for the presence of peroxides before use.
-
Iron Powder: Finely divided iron powder can be pyrophoric. Handle in an inert atmosphere if necessary.
-
Acid Catalysts (e.g., TsOH·H₂O): These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (DCM, THF, Ethanol, Ethyl Acetate): These are flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
This technical guide has provided a detailed and practical roadmap for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate. The guide emphasizes the importance of regiocontrol in the N-protection step and provides a reliable method for the subsequent nitro group reduction. The inclusion of detailed experimental protocols, characterization data, and safety information makes this document a comprehensive resource for scientists in both academic and industrial settings.
References
-
Alam, M. M., & Keeting, P. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds. (2006).
-
Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 61(38), 152329. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4617–4627. [Link]
-
Elguero, J., et al. (1976). 13C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 307-311. [Link]
- US20060094881A1 - Methods of preparing indazole compounds. (2006).
- European Patent Office. (2017). SYNTHESIS OF INDAZOLES - EP 3448846 B1. Googleapis.com.
-
Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(29). [Link]
-
The Royal Society of Chemistry. (2013). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
- US3988347A - Process for the preparation of substituted indazoles. (1976).
-
The Royal Society of Chemistry. (2014). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
- US3988347A - Process for the preparation of substituted indazoles. (1976).
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
Sridharan, V., et al. (2004). Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43B(10), 2243-2244. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine(1053655-59-6) 1H NMR [m.chemicalbook.com]
